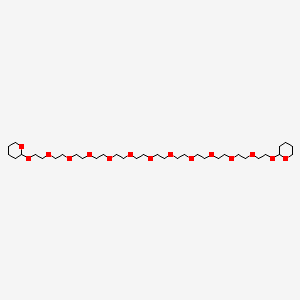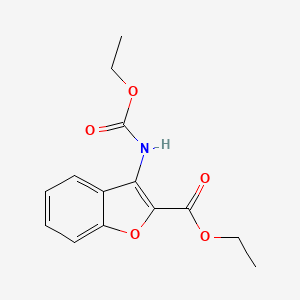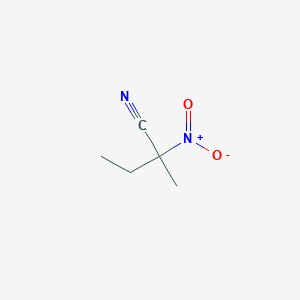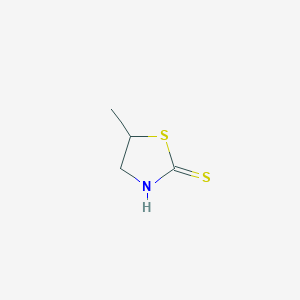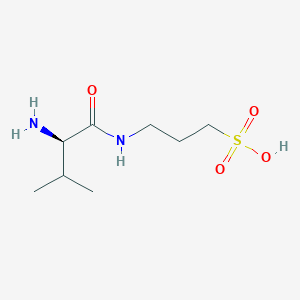
1-(Pyrrolidin-1-yl)-2-(2,4,6-trichlorophenoxy)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Pyrrolidin-1-yl)-2-(2,4,6-trichlorophenoxy)ethanone is a synthetic organic compound It features a pyrrolidine ring attached to an ethanone backbone, which is further connected to a trichlorophenoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Pyrrolidin-1-yl)-2-(2,4,6-trichlorophenoxy)ethanone typically involves the following steps:
Formation of the Pyrrolidine Ring: Pyrrolidine can be synthesized from pyrrole through hydrogenation.
Attachment of the Ethanone Group: The ethanone group can be introduced via a Friedel-Crafts acylation reaction.
Introduction of the Trichlorophenoxy Group: The trichlorophenoxy group can be attached through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production. This includes using catalysts to increase reaction efficiency and implementing purification steps to ensure high product yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-(Pyrrolidin-1-yl)-2-(2,4,6-trichlorophenoxy)ethanone can undergo various chemical reactions, including:
Oxidation: The ethanone group can be oxidized to form carboxylic acids.
Reduction: The trichlorophenoxy group can be reduced to form less chlorinated derivatives.
Substitution: The chlorine atoms on the trichlorophenoxy group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Carboxylic acids.
Reduction: Less chlorinated phenoxy derivatives.
Substitution: Various substituted phenoxy derivatives.
Scientific Research Applications
Chemistry: As an intermediate in the synthesis of more complex molecules.
Biology: Potential use as a biochemical probe to study enzyme interactions.
Medicine: Possible applications in drug development, particularly in designing molecules with specific biological activities.
Industry: Use in the production of materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 1-(Pyrrolidin-1-yl)-2-(2,4,6-trichlorophenoxy)ethanone would depend on its specific application. Generally, it could interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved would vary based on the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
1-(Pyrrolidin-1-yl)-2-(2,4-dichlorophenoxy)ethanone: Lacks one chlorine atom compared to the target compound.
1-(Pyrrolidin-1-yl)-2-(2,4,6-tribromophenoxy)ethanone: Bromine atoms instead of chlorine.
1-(Morpholin-1-yl)-2-(2,4,6-trichlorophenoxy)ethanone: Morpholine ring instead of pyrrolidine.
Uniqueness
1-(Pyrrolidin-1-yl)-2-(2,4,6-trichlorophenoxy)ethanone is unique due to its specific combination of functional groups, which can impart distinct chemical and biological properties
Properties
CAS No. |
112283-42-8 |
|---|---|
Molecular Formula |
C12H12Cl3NO2 |
Molecular Weight |
308.6 g/mol |
IUPAC Name |
1-pyrrolidin-1-yl-2-(2,4,6-trichlorophenoxy)ethanone |
InChI |
InChI=1S/C12H12Cl3NO2/c13-8-5-9(14)12(10(15)6-8)18-7-11(17)16-3-1-2-4-16/h5-6H,1-4,7H2 |
InChI Key |
VJUITCKRHBLHQN-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)C(=O)COC2=C(C=C(C=C2Cl)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


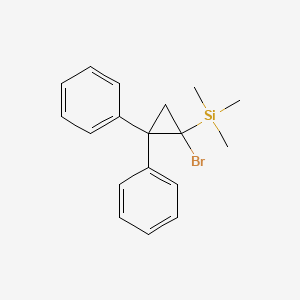
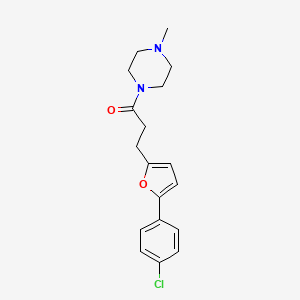

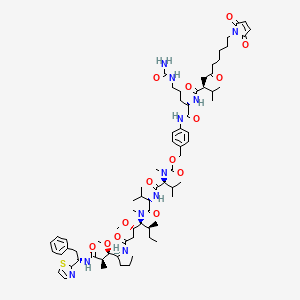
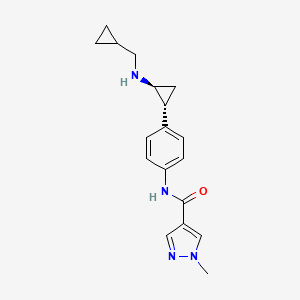
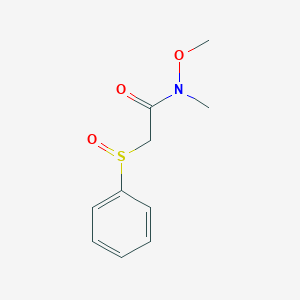
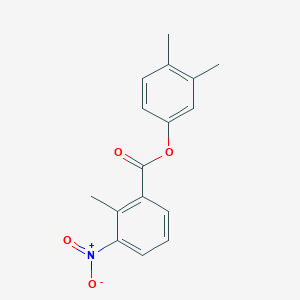
![(2S)-13,13,14,14,15,15,16,16,16-nonadeuterio-2-hydroxy-N-[(E,2S,3R,6R)-1,3,6-trihydroxyoctadec-4-en-2-yl]hexadecanamide](/img/structure/B11937836.png)
